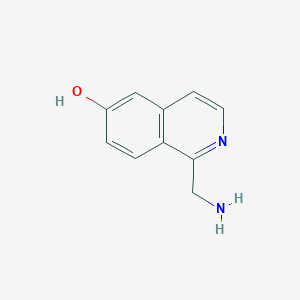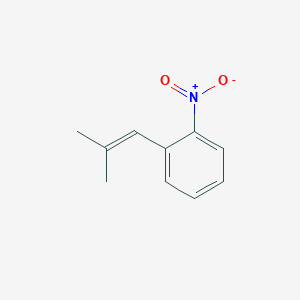
1-(Aminomethyl)isoquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)isoquinolin-6-ol is a heterocyclic aromatic organic compound It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)isoquinolin-6-ol can be synthesized through several methods. Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes. For example, palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization can produce isoquinolines in excellent yields and short reaction times . These methods are efficient and scalable, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)isoquinolin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .
Aplicaciones Científicas De Investigación
1-(Aminomethyl)isoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(Aminomethyl)isoquinolin-6-ol exerts its effects involves interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes . The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Isoquinoline: Shares a similar structure but lacks the aminomethyl and hydroxyl groups.
Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: 1-(Aminomethyl)isoquinolin-6-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. These functional groups enable it to participate in a wider range of chemical reactions and enhance its potential as a pharmaceutical agent .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-(aminomethyl)isoquinolin-6-ol |
InChI |
InChI=1S/C10H10N2O/c11-6-10-9-2-1-8(13)5-7(9)3-4-12-10/h1-5,13H,6,11H2 |
Clave InChI |
OPXWZRAOPGVTHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2CN)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)











